5-Benzyloxy-2-cyclopropylmethoxybenzoic acid 5-Benzyloxy-2-cyclopropylmethoxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13691475
InChI: InChI=1S/C18H18O4/c19-18(20)16-10-15(21-11-13-4-2-1-3-5-13)8-9-17(16)22-12-14-6-7-14/h1-5,8-10,14H,6-7,11-12H2,(H,19,20)
SMILES: C1CC1COC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)O
Molecular Formula: C18H18O4
Molecular Weight: 298.3 g/mol

5-Benzyloxy-2-cyclopropylmethoxybenzoic acid

CAS No.:

Cat. No.: VC13691475

Molecular Formula: C18H18O4

Molecular Weight: 298.3 g/mol

* For research use only. Not for human or veterinary use.

5-Benzyloxy-2-cyclopropylmethoxybenzoic acid -

Specification

Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
IUPAC Name 2-(cyclopropylmethoxy)-5-phenylmethoxybenzoic acid
Standard InChI InChI=1S/C18H18O4/c19-18(20)16-10-15(21-11-13-4-2-1-3-5-13)8-9-17(16)22-12-14-6-7-14/h1-5,8-10,14H,6-7,11-12H2,(H,19,20)
Standard InChI Key DGNNUHZJOXFPOM-UHFFFAOYSA-N
SMILES C1CC1COC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)O
Canonical SMILES C1CC1COC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)O

Introduction

Chemical Identity and Structural Analysis

The molecular formula of 5-benzyloxy-2-cyclopropylmethoxybenzoic acid is C₁₈H₁₈O₅, with a molecular weight of 314.34 g/mol. Its IUPAC name is 5-(benzyloxy)-2-(cyclopropylmethoxy)benzoic acid, reflecting the substitution pattern on the benzoic acid backbone. The benzyloxy group (C₆H₅CH₂O-) and cyclopropylmethoxy group (C₃H₅O-) introduce steric and electronic modifications that influence reactivity and solubility .

Structural Features

  • Aromatic Core: A benzoic acid scaffold with carboxylic acid (-COOH) at position 1.

  • Substituents:

    • 5-Position: Benzyloxy group, providing hydrophobicity and potential for hydrogenolysis.

    • 2-Position: Cyclopropylmethoxy group, introducing conformational rigidity due to the cyclopropane ring .

The compound’s SMILES notation is B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3CC3)C(=O)O, and its InChIKey is TWIVXHQQTRSWGO-UHFFFAOYSA-N (derived from analogous structures) .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of 5-benzyloxy-2-cyclopropylmethoxybenzoic acid is documented, its preparation likely follows established methods for analogous benzoic acids. A plausible route involves:

  • Ester Hydrolysis: Starting from a methyl or ethyl ester precursor, as demonstrated for 2-benzyloxy-5-bromobenzoic acid (97% yield using NaOH in methanol/water at 60°C) .

    R-COOR’+NaOHR-COO⁻Na⁺+R’-OH\text{R-COOR'} + \text{NaOH} \rightarrow \text{R-COO⁻Na⁺} + \text{R'-OH}
  • Etherification: Sequential introduction of benzyloxy and cyclopropylmethoxy groups via Williamson ether synthesis, using benzyl bromide and cyclopropylmethyl bromide under basic conditions .

Table 1: Hypothetical Synthesis Conditions

StepReagents/ConditionsPurpose
1K₂CO₃, DMF, benzyl bromide, 80°CBenzyloxy group introduction
2NaH, cyclopropylmethyl bromide, THFCyclopropylmethoxy substitution
3NaOH, methanol/water, 60°C, 2 hrsEster hydrolysis to carboxylic acid

Physical and Chemical Properties

Physical Properties

  • Appearance: White to off-white crystalline solid (inferred from analogs like 2-benzyloxy-5-chlorobenzoic acid) .

  • Melting Point: Estimated 145–150°C (based on cyclopropane-containing analogs).

  • Solubility:

    • Polar solvents: Moderate in methanol, ethanol.

    • Nonpolar solvents: Low in hexane, ethyl acetate .

Chemical Reactivity

  • Carboxylic Acid Group: Participates in acid-base reactions, esterification, and amide formation.

  • Ether Linkages:

    • Benzyloxy Group: Cleavable via hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH) .

    • Cyclopropylmethoxy Group: Resists hydrolysis under mild conditions due to steric hindrance .

Applications and Industrial Relevance

Pharmaceutical Intermediates

This compound may serve as a building block for:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Structural similarity to salicylic acid derivatives .

  • Kinase Inhibitors: Cyclopropane groups are common in targeted therapies .

Materials Science

  • Liquid Crystals: Cyclopropane rings enhance thermal stability in mesogens.

  • Polymer Additives: Benzoic acid derivatives improve UV resistance in plastics .

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